Methyltris(2-phenylethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris(2-phenylethoxy)silane is an organosilicon compound with the molecular formula C25H30O3Si. It is characterized by the presence of three 2-phenylethoxy groups attached to a central silicon atom, along with a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyltris(2-phenylethoxy)silane typically involves the reaction of methyltrichlorosilane with 2-phenylethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by 2-phenylethoxy groups. The reaction conditions often include refluxing the mixture to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyltris(2-phenylethoxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyltris(2-phenylethoxy)silane has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of Methyltris(2-phenylethoxy)silane primarily involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are facilitated by the presence of water and catalysts, which promote the cleavage of the Si-O bonds and subsequent formation of cross-linked networks. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to strong adhesion and coating properties .
Vergleich Mit ähnlichen Verbindungen
Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of phenylethoxy groups.
Phenyltrimethoxysilane: Contains phenyl groups attached to the silicon atom, offering different reactivity and properties.
Vinyltrimethoxysilane: Features vinyl groups, providing unique polymerization capabilities.
Uniqueness: Methyltris(2-phenylethoxy)silane is unique due to the presence of phenylethoxy groups, which impart distinct hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring enhanced thermal stability and resistance to chemical degradation .
Eigenschaften
CAS-Nummer |
83918-65-4 |
---|---|
Molekularformel |
C25H30O3Si |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
methyl-tris(2-phenylethoxy)silane |
InChI |
InChI=1S/C25H30O3Si/c1-29(26-20-17-23-11-5-2-6-12-23,27-21-18-24-13-7-3-8-14-24)28-22-19-25-15-9-4-10-16-25/h2-16H,17-22H2,1H3 |
InChI-Schlüssel |
RIZBYEUQGWNDEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](OCCC1=CC=CC=C1)(OCCC2=CC=CC=C2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.